Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride
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Overview
Description
Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods are efficient and allow for the preparation of functionalized azetidines with various substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
3-Aminoazetidine: A simpler azetidine compound used in organic synthesis.
N-Benzylazetidine: A structurally similar compound with different substituents.
Uniqueness
Benzyl 3-[(2-hydroxyethyl)amino]azetidine-1-carboxylate hydrochloride is unique due to its specific substituents, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19ClN2O3 |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl 3-(2-hydroxyethylamino)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-7-6-14-12-8-15(9-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H |
InChI Key |
CJVAHULVQUETBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)NCCO.Cl |
Origin of Product |
United States |
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